

Application Notes & Protocols: 306-O12B LNP Formulation for mRNA Delivery

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Compound of Interest

Compound Name: 306-O12B
Cat. No.: B10829778

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Audience: Researchers, scientists, and drug development professionals.

Introduction: The ionizable cationic lipidoid **306-O12B** has emerged as a potent component for the formulation of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA), particularly for liver-specific applications.[1][2] LNPs serve as a crucial delivery vehicle, protecting the mRNA cargo from degradation and facilitating its uptake and release into target cells.[3][4] This document provides a comprehensive protocol for the formulation of **306-O12B** LNPs encapsulating mRNA, their subsequent characterization, and methods for in vitro and in vivo evaluation. The optimized formulation of **306-O12B** LNPs has been shown to achieve high in vivo efficacy.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the formulation of **306-O12B** LNPs.

Table 1: Lipid Formulation Composition

Component	Molar Ratio (%)	Notes
306-O12B	50	Ionizable cationic lipidoid.
Cholesterol	38.5	Helper lipid for stability.[5]
DSPC	10	Helper lipid.[1][5] Note: DOPC has also been used in some optimizations.[1]
DMG-PEG	1.5	PEGylated lipid to control particle size and stability.[1][5]

Table 2: Formulation and Characterization Parameters

Parameter	Value/Range	Method
306-O12B to mRNA Weight Ratio	7.5:1	Gravimetric
N:P Ratio	~3-6	Calculated
Aqueous Buffer	25-50 mM Citrate or Acetate Buffer, pH 4.0	pH Meter
Organic Solvent	Absolute Ethanol (RNase-free)	-
Microfluidic Flow Rate Ratio (Aqueous:Organic)	3:1	Microfluidic Pump Setting
Total Flow Rate	12-20 mL/min	Microfluidic Pump Setting
Dialysis Buffer	PBS, pH 7.4	pH Meter
Target Particle Size	80-150 nm	Dynamic Light Scattering (DLS)
Target Polydispersity Index (PDI)	< 0.2	Dynamic Light Scattering (DLS)
Target Encapsulation Efficiency	> 90%	RiboGreen Assay

Experimental Protocols

2.1. Preparation of Lipid Stock Solutions

This protocol describes the preparation of individual lipid stock solutions in ethanol.

- Materials:
 - **306-O12B**
 - Cholesterol
 - 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
 - 1,2-dimyristoyl-rac-glycero-3-methoxy-polyethylene glycol-2000 (DMG-PEG)
 - Absolute Ethanol (200 proof, RNase-free)
 - Sterile, RNase-free glass vials
- Procedure:
 - Bring all lipids to room temperature.
 - Prepare individual stock solutions of each lipid in absolute ethanol at a concentration of 10-20 mg/mL. Vortex or heat gently (up to 65°C) if necessary to fully dissolve the lipids.[3]
 - Store the lipid stock solutions at -20°C.

2.2. Preparation of Lipid Mixture (Organic Phase)

This protocol details the combination of lipid stock solutions to achieve the desired molar ratio.

- Procedure:
 - In a sterile glass vial, combine the lipid stock solutions according to the molar ratios specified in Table 1 (50% **306-O12B**, 38.5% Cholesterol, 10% DSPC, 1.5% DMG-PEG).

- Add absolute ethanol to achieve a final total lipid concentration that will be compatible with the desired **306-O12B**:mRNA weight ratio after mixing with the aqueous phase.
- Vortex the lipid mixture to ensure homogeneity.

2.3. Preparation of mRNA Solution (Aqueous Phase)

- Materials:
 - mRNA transcript
 - Citrate buffer (25 mM, pH 4.0, RNase-free)
 - Nuclease-free water
- Procedure:
 - Thaw the mRNA stock solution on ice.
 - Dilute the mRNA in 25 mM citrate buffer (pH 4.0) to the desired concentration. The final concentration should be calculated to achieve a **306-O12B** to mRNA weight ratio of 7.5:1 upon mixing with the lipid phase.

2.4. LNP Formulation via Microfluidic Mixing

This protocol uses a microfluidic device for the controlled self-assembly of LNPs.

- Materials:
 - Microfluidic mixing device (e.g., NanoAssemblr) and cartridge
 - Syringes (e.g., 1 mL or 3 mL, Luer-lock)
 - Prepared lipid mixture (Organic Phase)
 - Prepared mRNA solution (Aqueous Phase)
- Procedure:

- Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another.
- Set the flow rate ratio on the microfluidic device to 3:1 (aqueous:organic).[1]
- Set the total flow rate to a range of 12-20 mL/min.
- Initiate the mixing process according to the instrument's instructions. The rapid mixing of the two phases will induce the self-assembly of the LNPs.
- Collect the resulting LNP suspension.

2.5. Dialysis and Sterile Filtration

- Materials:
 - Dialysis cassette (e.g., 10-14 kDa MWCO)
 - Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)
 - Sterile syringe filter (0.22 μ m)
- Procedure:
 - Transfer the LNP suspension to a pre-hydrated dialysis cassette.
 - Dialyze against sterile PBS (pH 7.4) for at least 6 hours, with at least two buffer changes, to remove ethanol and raise the pH.
 - Aseptically collect the dialyzed LNP formulation.
 - Filter the LNP suspension through a 0.22 μ m sterile syringe filter.
 - Store the final LNP formulation at 4°C.

2.6. LNP Characterization

2.6.1. Particle Size and Polydispersity Index (PDI) Measurement

- Method: Dynamic Light Scattering (DLS)
- Procedure:
 - Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).
 - Measure the particle size (Z-average) and PDI using a DLS instrument (e.g., Malvern Zetasizer).
 - Acceptable values are typically a Z-average diameter between 80-150 nm and a PDI below 0.2.

2.6.2. Zeta Potential Measurement

- Method: Electrophoretic Light Scattering (ELS)
- Procedure:
 - Dilute a small aliquot of the LNP suspension in nuclease-free water or a low-ionic-strength buffer.
 - Measure the zeta potential using an appropriate instrument. The zeta potential should be near-neutral at physiological pH.

2.6.3. mRNA Encapsulation Efficiency

- Method: Quant-iT RiboGreen Assay
- Procedure:
 - Prepare a standard curve of the free mRNA in TE buffer.
 - Prepare two sets of LNP samples diluted in TE buffer. To one set, add a surfactant (e.g., 0.5% Triton X-100) to lyse the LNPs and release the encapsulated mRNA.
 - Add the RiboGreen reagent to the standards and samples.
 - Measure the fluorescence (excitation ~480 nm, emission ~520 nm).

- Calculate the encapsulation efficiency using the following formula: $EE (\%) = (\text{Total mRNA} - \text{Free mRNA}) / \text{Total mRNA} * 100$

2.7. In Vitro Transfection

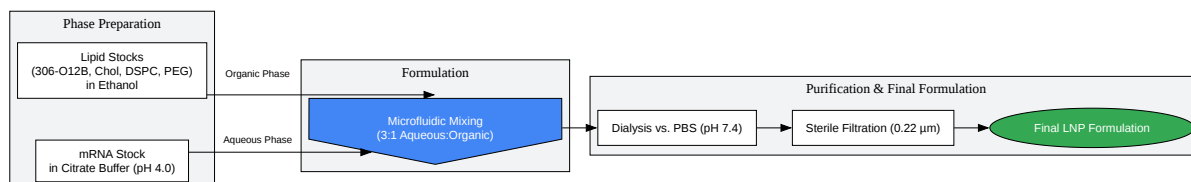
- Materials:
 - Hepatocyte cell line (e.g., HepG2)
 - Complete cell culture medium
 - Multi-well cell culture plates
 - **306-O12B** LNP-mRNA formulation
- Procedure:
 - Seed HepG2 cells in a multi-well plate and allow them to adhere overnight.
 - Dilute the LNP-mRNA formulation in complete cell culture medium to the desired final concentration.
 - Remove the old medium from the cells and add the LNP-containing medium.
 - Incubate for 24-48 hours.
 - Assess protein expression using an appropriate method (e.g., luciferase assay for luciferase mRNA, fluorescence microscopy for GFP mRNA).

2.8. In Vivo Evaluation in Mice

- Materials:
 - C57BL/6 mice
 - **306-O12B** LNP-mRNA formulation
 - Sterile saline or PBS for dilution

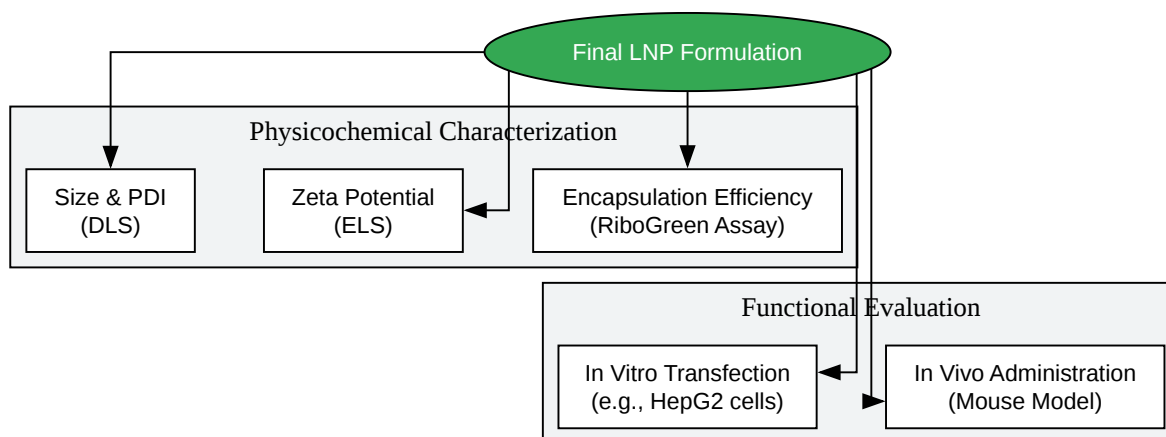
- Procedure:
 - Dilute the LNP-mRNA formulation in sterile saline or PBS to the desired dose (e.g., 0.5 - 3.0 mg/kg total RNA).[1]
 - Administer the formulation to mice via intravenous (tail vein) injection.
 - At a predetermined time point (e.g., 6 hours post-injection), assess protein expression.[1]
 - For luciferase mRNA, this can be done by injecting a luciferin substrate and performing whole-body bioluminescence imaging.[1]
 - The primary site of expression is expected to be the liver.[1][2]

Visualizations



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Caption: Workflow for **306-O12B** LNP-mRNA Formulation.



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Caption: Characterization and Evaluation of **306-O12B** LNPs.

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